molecular formula C18H19N3O B039145 Ondansetron CAS No. 116002-70-1

Ondansetron

Cat. No. B039145
M. Wt: 293.4 g/mol
InChI Key: FELGMEQIXOGIFQ-UHFFFAOYSA-N
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Patent
US04845115

Procedure details

1,2,3,9,-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one (18.3g) in a hot mixture of isopropanol (90ml) and water (18.3ml) was treated with concentrated hydrochloric acid (6.25ml). The hot mixture was filtered and the filtrate diluted with isopropanol (90ml) and stirred at room temperature for 17h, cooled to 2° and the solid filtered off (21.6g). A sample (6g) was recrystallized from a mixture of water (6ml) and isopropanol (10ml) to give the title compound as a white crystalline solid (6g) m.p. 178.5°-179.5°.
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
18.3 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:14]2[CH2:13][CH2:12][CH:11]([CH2:15][N:16]3[CH:20]=[CH:19][N:18]=[C:17]3[CH3:21])[C:10](=[O:22])[C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.C([OH:26])(C)C.[ClH:27]>O>[OH2:22].[OH2:26].[ClH:27].[CH3:1][N:2]1[C:14]2[CH2:13][CH2:12][CH:11]([CH2:15][N:16]3[CH:20]=[CH:19][N:18]=[C:17]3[CH3:21])[C:10](=[O:22])[C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
CN1C2=CC=CC=C2C=2C(C(CCC12)CN1C(=NC=C1)C)=O
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
18.3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 17h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate diluted with isopropanol (90ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 2°
FILTRATION
Type
FILTRATION
Details
the solid filtered off (21.6g)
CUSTOM
Type
CUSTOM
Details
A sample (6g) was recrystallized from a mixture of water (6ml) and isopropanol (10ml)

Outcomes

Product
Name
Type
product
Smiles
O.O.Cl.CN1C2=CC=CC=C2C=2C(C(CCC12)CN1C(=NC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.